Isochromophilone I
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Overview
Description
Isochromophilone I is a natural product that has been isolated from the fungus Aspergillus ochraceus. It is a polyketide that has shown potential as a therapeutic agent due to its unique chemical structure and biological activity.
Scientific Research Applications
Antibiotic and Antifungal Properties Isochromophilone I, along with its derivatives, has been studied for its antibiotic and antifungal properties. Notably, isochromophilone IX, derived from a Penicillium species, is an antibiotic active component displaying unique characteristics, including being the first occurrence of a γ-amino butyric acid (GABA) containing metabolite among its structural class (Michael et al., 2003). Additionally, compounds from Chaetomium cupreum exhibited antifungal activity against Candida albicans, indicating the potential of isochromophilone derivatives in antifungal applications (Kanokmedhakul et al., 2006).
Cytotoxic and Anti-inflammatory Effects Research has also focused on the cytotoxic and anti-inflammatory effects of isochromophilone derivatives. Isochromophilones A-F, derived from a marine mangrove endophytic fungus, showed cytotoxic activities against renal carcinoma cell lines and induced apoptosis in a dose- and time-dependent manner (Luo et al., 2018). Similarly, compounds isolated from the endophytic fungus Annulohypoxylon truncatum demonstrated significant inhibitory effects on inflammatory markers, highlighting their potential in anti-inflammatory therapies (Li et al., 2017).
Potential in Bioactive Metabolite Production Isochromophilone I is linked to strains known for producing antimicrobial activities and bioactive metabolites. These strains, from novel genera within the order Actinomycetales, are promising sources of new antibiotics, with the metabolite produced by one strain identified as a dimeric isochromanequinone (Busti et al., 2006).
properties
CAS RN |
154037-52-2 |
---|---|
Product Name |
Isochromophilone I |
Molecular Formula |
C23H25ClO5 |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
(6aR,9R,9aR)-9-acetyl-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-6a-methyl-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione |
InChI |
InChI=1S/C23H25ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-28-15)19-18(14(4)25)22(27)29-23(19,5)21(26)20(16)24/h7-12,18-19H,6H2,1-5H3/b8-7+,13-9+/t12-,18-,19-,23+/m0/s1 |
InChI Key |
BFKHRJFETIBYAU-WJKJBVSTSA-N |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]3([C@@H](C2=CO1)[C@@H](C(=O)O3)C(=O)C)C)Cl |
SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C3(C(C2=CO1)C(C(=O)O3)C(=O)C)C)Cl |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C3(C(C2=CO1)C(C(=O)O3)C(=O)C)C)Cl |
synonyms |
isochromophilone I isochromophilone Ia isochromophilone I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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